molecular formula C28H36N4O2S B1662784 Lurasidone CAS No. 367514-87-2

Lurasidone

Cat. No.: B1662784
CAS No.: 367514-87-2
M. Wt: 492.7 g/mol
InChI Key: PQXKDMSYBGKCJA-CVTJIBDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Lurasidone is an atypical antipsychotic that primarily targets Dopamine-2 (D2) , Serotonin 5-HT2A , and 5-HT7 receptors . It also displays partial agonism at 5-HT1A receptors and modest antagonism at noradrenergic α2A and α2C receptors . These receptors play a crucial role in regulating mood, cognition, and psychomotor activity.

Mode of Action

This compound acts as an antagonist, binding with high affinity to its primary targets . Its interaction with D2 and 5-HT2A receptors, which exhibit mixed serotonin and dopamine activity, is thought to improve cognition . The antagonism of serotonin receptors can also improve the negative symptoms of psychoses and reduce the extrapyramidal side effects often associated with typical antipsychotics .

Biochemical Pathways

Its antagonistic activity at d2, 5-ht2a, and 5-ht7 receptors, along with its partial agonism at 5-ht1a receptors and modest antagonism at noradrenergic α2a and α2c receptors, suggest that it influences both the dopaminergic and serotonergic systems .

Pharmacokinetics

This compound is administered once daily, and its pharmacokinetic profile requires administration with food . In adult healthy subjects and patients, a 40 mg dose results in peak plasma concentrations in 1–3 hours, a mean elimination half-life of 18 hours (mostly eliminated in the feces), and an apparent volume of distribution of 6173 L . It is approximately 99% bound to serum plasma proteins .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonistic activity at D2, 5-HT2A, and 5-HT7 receptors, and its partial agonism at 5-HT1A receptors . This leads to improved cognition and reduced negative symptoms of psychoses .

Biochemical Analysis

Biochemical Properties

Lurasidone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors, which are crucial for its antipsychotic effects . Additionally, this compound exhibits partial agonism at serotonin 5-HT1A receptors and antagonism at serotonin 5-HT7 receptors . These interactions are essential for modulating neurotransmitter activity in the brain, thereby influencing mood and cognition.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s antagonistic activity at dopamine D2 receptors reduces dopamine-mediated signaling, which is beneficial in managing symptoms of schizophrenia . Furthermore, its interaction with serotonin receptors impacts gene expression related to mood regulation and cognitive functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to dopamine D2 and serotonin 5-HT2A receptors, inhibiting their activity and reducing neurotransmitter release . This inhibition helps alleviate symptoms of schizophrenia and bipolar depression. Additionally, this compound’s partial agonism at serotonin 5-HT1A receptors and antagonism at serotonin 5-HT7 receptors contribute to its therapeutic effects on mood and cognition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are crucial factors in its long-term effects on cellular function. Studies have shown that this compound maintains its stability under controlled conditions, ensuring consistent therapeutic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively manages symptoms of schizophrenia and bipolar depression without significant adverse effects . At higher doses, this compound may cause toxic effects, including sedation and motor impairment . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Biological Activity

Lurasidone is a second-generation atypical antipsychotic primarily used for the treatment of schizophrenia and bipolar depression. Its biological activity is characterized by a unique receptor binding profile, pharmacokinetics, and clinical efficacy, which distinguishes it from other antipsychotic medications.

This compound exhibits its pharmacological effects through a combination of receptor antagonism and partial agonism:

  • Dopamine D2 Receptor Antagonism : this compound acts as a full antagonist at the D2 receptor, which is crucial for its antipsychotic effects.
  • Serotonin 5-HT2A Receptor Antagonism : Similar to many atypical antipsychotics, this compound also blocks the 5-HT2A receptor, contributing to its efficacy in managing psychotic symptoms.
  • Partial Agonism at 5-HT1A Receptors : This action may enhance mood and reduce anxiety, providing additional therapeutic benefits.
  • Affinity for Other Receptors : this compound shows high binding affinity for 5-HT7 and noradrenaline α2C receptors while exhibiting low affinity for 5-HT2C receptors and negligible affinity for histamine H1 and muscarinic M1 receptors .

Pharmacokinetics

This compound is primarily metabolized by the liver enzyme cytochrome P450 3A4 (CYP3A4), resulting in several active metabolites. The pharmacokinetics include:

  • Binding : this compound binds strongly to plasma proteins, particularly albumin and α1-glycoprotein.
  • Metabolites : The primary active metabolite, ID-14283, reaches a maximum serum concentration of about 26% of the initial dose with a shorter half-life .

Treatment of Schizophrenia

Long-term studies have demonstrated that this compound effectively reduces symptoms of schizophrenia with minimal metabolic side effects. A notable study showed:

  • Positive and Negative Syndrome Scale (PANSS) : Mean PANSS scores decreased significantly from baseline to Month 24, indicating sustained improvement in schizophrenia symptoms .
  • Weight and Metabolic Effects : In an open-label extension study involving 251 patients, this compound treatment resulted in minimal changes in weight (+0.4 kg at Month 12) and favorable lipid profiles .

Treatment of Bipolar Depression

In the context of bipolar depression, this compound has shown efficacy in reducing depressive symptoms:

  • Montgomery-Åsberg Depression Rating Scale (MADRS) : A study indicated significant reductions in MADRS scores with this compound treatment compared to placebo .

Case Studies

  • Case Study on QTc Interval : A report highlighted that this compound did not affect QTc intervals negatively in patients who previously experienced prolonged QTc due to other antipsychotics. The patient's ECG normalized after switching to this compound, demonstrating its safety profile .
  • Adolescent Use : A retrospective case-note audit involving adolescents indicated positive clinical responses to this compound in complex mental health cases. Notably, no adverse effects such as weight gain or metabolic abnormalities were reported .

Summary of Clinical Findings

StudyPopulationDosageKey Findings
Long-term Safety StudySchizophrenia Patients40-120 mg/daySustained reduction in PANSS scores; minimal weight gain
Bipolar Depression StudyAdults40-160 mg/daySignificant reduction in MADRS scores; well-tolerated
Adolescent StudyAdolescents (14-17 years)VariesPositive response in mood symptoms; no significant adverse effects

Properties

IUPAC Name

(1R,2S,6R,7S)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O2S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24+,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXKDMSYBGKCJA-CVTJIBDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@@H]7CC[C@@H](C7)[C@H]6C5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870340
Record name Lurasidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Flash Point

9.7 °C (49.5 °F) - closed cup
Record name Lurasidone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8228
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Lurasidone is an atypical antipsychotic that is a D2 and 5-HT2A (mixed serotonin and dopamine activity) to improve cognition. It is thought that antagonism of serotonin receptors can improve negative symptoms of psychoses and reduce the extrapyramidal side effects that are often associated with typical antipsychotics., Lurasidone is a benzisothiazol-derivative antipsychotic agent and has been referred to as an atypical or second-generation antipsychotic agent. Lurasidone has also been described as an azapirone-derivative. Although the exact mechanism of action of lurasidone and other antipsychotic agents in schizophrenia is unknown, it has been suggested that the efficacy of lurasidone is mediated through a combination of antagonist activity at central dopamine type 2 (D2) and serotonin type 2 (5-hydroxytryptamine [5-HT2A]) receptors. Lurasidone is an antagonist that exhibits high affinity for D2, 5-HT2A, and 5-HT7 receptors and moderate affinity for a2C-adrenergic receptors in vitro. The drug acts as a partial agonist at 5-HT1A receptors and is an antagonist at alpha2A-adrenergic receptors in vitro. Lurasidone exhibits weak affinity for alpha1-adrenergic receptors and little or no affinity for histamine (H1) receptors and muscarinic (M1) receptors.
Record name Lurasidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08815
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lurasidone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8228
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

367514-87-2
Record name Lurasidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=367514-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lurasidone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0367514872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lurasidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08815
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lurasidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S,6R,7S)-4-{[(1R,2R)-2-{[4-(1,2-benzothiazol-3- yl)piperazin-1-yl]methyl}-cyclohexyl]methyl}-4- azatricyclo[5.2.1.0^{2,6}]decane-3,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.225.187
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LURASIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22IC88528T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lurasidone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8228
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lurasidone
Reactant of Route 2
Reactant of Route 2
Lurasidone
Reactant of Route 3
Lurasidone
Reactant of Route 4
Reactant of Route 4
Lurasidone
Reactant of Route 5
Reactant of Route 5
Lurasidone
Reactant of Route 6
Reactant of Route 6
Lurasidone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.